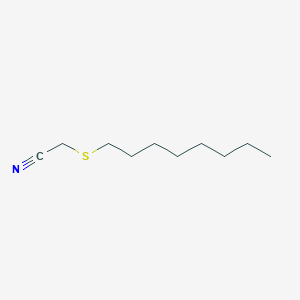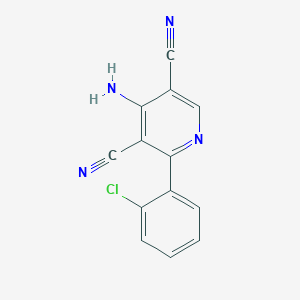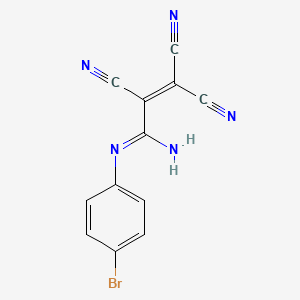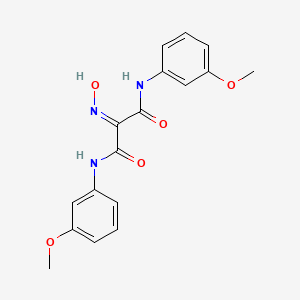
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene typically involves multi-step organic reactions. One common method includes the reaction of 7-benzoyl-2,3-dihydro-1,4-benzodioxin with phenylhydrazine under acidic conditions to form the diazene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diazene group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the benzodioxin moiety can interact with hydrophobic regions of proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine: A reduced form of the compound with an amine group instead of diazene.
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)hydrazine: A precursor in the synthesis of the diazene compound.
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)oxide: An oxidized derivative.
Uniqueness
What sets (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene apart is its diazene linkage, which imparts unique redox properties and reactivity. This makes it particularly useful in applications requiring controlled redox reactions and interactions with biological molecules.
属性
分子式 |
C21H16N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C21H16N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI 键 |
GYNSLQRIRBTBCQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)



![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11049023.png)


